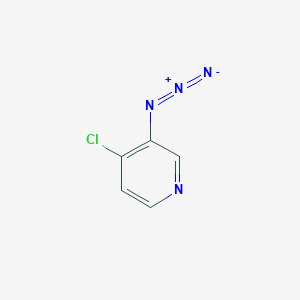
3-Azido-4-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-4-chloropyridine is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of an azido group (-N₃) and a chlorine atom attached to a pyridine ring
Mécanisme D'action
Target of Action
3-Azido-4-chloropyridine is a halogenated derivative of pyridine . It is an organohalide and is primarily used as an intermediate in many chemical reactions It’s worth noting that halogenated pyridines are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It’s known that the reactivity of substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the c–p bond . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that halogenated pyridines can be used as building blocks in the synthesis of chemically relevant organic compounds . This suggests that this compound may affect various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
The molecular weight of chloropyridine, a related compound, is 113545 g/mol , which may influence its bioavailability.
Result of Action
A study on a related compound, 3′-azido-2′,3′-dideoxythymidine (azt), showed that chronic exposure of this compound to cancer cells induced a senescent phenotype and reduced tumorigenicity
Action Environment
It’s known that the decomposition of the pyridine ring in chloropyridine, a related compound, is considerably slowed by the addition of a halogen moiety . This suggests that environmental factors such as temperature and pH may influence the stability and action of this compound.
Analyse Biochimique
Biochemical Properties
It is known that chloropyridines, including 3-Azido-4-chloropyridine, are used as intermediates in many chemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. Studies on related compounds suggest that they can influence cell function. For instance, 3′-azido-3′-deoxythymidine (AZT), a related compound, has been shown to have significant effects on cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
It is known that chloropyridines can undergo various chemical reactions, including phosphonium salt installation, which can lead to the formation of C–halogen bonds
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they can have long-term effects on cellular function .
Metabolic Pathways
It is known that chloropyridines can be involved in various chemical reactions, suggesting that they may interact with various enzymes or cofactors .
Transport and Distribution
Studies on related compounds suggest that they can be transported across the blood-brain barrier .
Subcellular Localization
It is known that related compounds can be incorporated into both nuclear and mitochondrial DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-chloropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-4-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, DMF or DMSO as solvents, elevated temperatures.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents like acetonitrile.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-substituted pyridines.
Applications De Recherche Scientifique
3-Azido-4-chloropyridine has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of bioorthogonal chemistry techniques, enabling the labeling and tracking of biomolecules.
Medicine: The compound is explored for its potential in drug discovery, particularly in the synthesis of pharmacologically active triazole derivatives.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
- 2-Azido-4-chloropyridine
- 3-Azido-2-chloropyridine
- 4-Azido-3-chloropyridine
Comparison: 3-Azido-4-chloropyridine is unique due to the specific positioning of the azido and chlorine groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
3-azido-4-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-8-3-5(4)9-10-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBVIVJPIXWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831682.png)




![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)
![2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2831690.png)
![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)

![1-methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide](/img/structure/B2831694.png)
![8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2831697.png)
![(4Ar,7aS)-4,4a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyrazine-2,3-dione;hydrochloride](/img/structure/B2831698.png)
